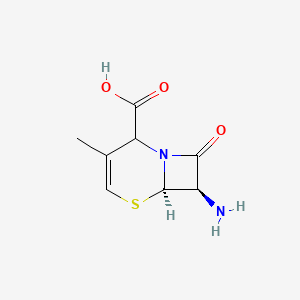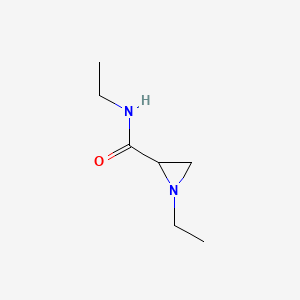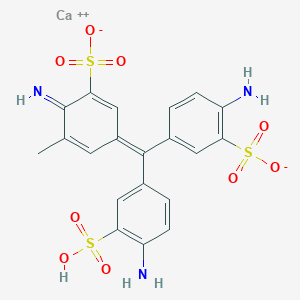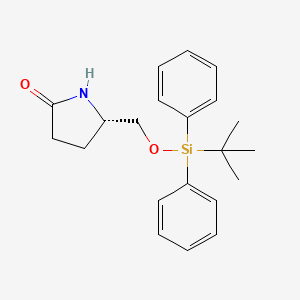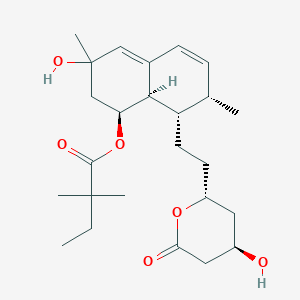
Éther éthylique de l'acide élaïdique-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elaidic Acid Ethyl-d5 Ester is a deuterated form of elaidic acid ethyl ester, where five hydrogen atoms are replaced with deuterium. This compound has the molecular formula C20H33D5O2 and a molecular weight of 315.55 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and lipidomics.
Applications De Recherche Scientifique
Elaidic Acid Ethyl-d5 Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of fatty acids.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Investigated for its role in lipid metabolism and its potential impact on cardiovascular health.
Industry: Utilized in the development of deuterated drugs and other specialized chemical products
Mécanisme D'action
Target of Action
Elaidic Acid Ethyl-d5 Ester primarily targets the fatty acid metabolism enzyme ACSL5 . This enzyme plays a crucial role in the immune regulation of the body .
Mode of Action
Elaidic Acid Ethyl-d5 Ester interacts with its primary target, ACSL5, to mediate the metabolism of trans fatty acids . This interaction promotes the expression of MHC-I molecules in tumor cells and antigen presentation, thereby enhancing the tumor-killing effect of CD8+ T cells .
Biochemical Pathways
The compound affects the fatty acid metabolism pathway, specifically the metabolism of trans fatty acids . The downstream effects include the upregulation of MHC-I molecule expression in tumor cells and enhanced antigen presentation, which in turn boosts the tumor-killing effect of CD8+ T cells .
Pharmacokinetics
It can serve as an excellent solvent for steroids and other lipid drugs , suggesting it may have good bioavailability.
Result of Action
The action of Elaidic Acid Ethyl-d5 Ester results in the suppression of tumor growth and the enhancement of the anti-tumor effects of PD-1 antibodies . This is achieved through the upregulation of MHC-I molecule expression in tumor cells and the enhancement of antigen presentation .
Action Environment
The action, efficacy, and stability of Elaidic Acid Ethyl-d5 Ester can be influenced by environmental factors. For instance, dietary intake of the compound can directly inhibit tumor growth and enhance the anti-tumor effects of PD-1 antibodies . .
Analyse Biochimique
Biochemical Properties
Elaidic Acid Ethyl-d5 Ester is known for its unique biochemical properties. It has a floral, fruity, and fatty aroma, and is easily absorbed by body tissues . It serves as an excellent solvent for steroids and other lipid drugs .
Cellular Effects
Elaidic Acid Ethyl-d5 Ester has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to directly inhibit tumor growth and enhance the anti-cancer effects of PD-1 monoclonal antibodies . This effect is mediated by the fatty acid metabolizing enzyme ACSL5 and its substrate, Elaidic Acid .
Molecular Mechanism
The molecular mechanism of action of Elaidic Acid Ethyl-d5 Ester involves its metabolism by ACSL5, which promotes the expression of MHC-I molecules in tumor cells and antigen presentation, thereby enhancing the tumor-killing effect of CD8+T cells . This mechanism is dependent on the transcription factor NLRC5, which is crucial for MHC-I-mediated antigen presentation .
Dosage Effects in Animal Models
The effects of Elaidic Acid Ethyl-d5 Ester vary with different dosages in animal models. For example, dietary supplementation with Elaidic Acid has been shown to significantly inhibit tumor growth in mice
Metabolic Pathways
Elaidic Acid Ethyl-d5 Ester is involved in certain metabolic pathways. It is metabolized by ACSL5, a fatty acid metabolizing enzyme
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Elaidic Acid Ethyl-d5 Ester can be synthesized through the esterification of elaidic acid with ethanol-d5. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of Elaidic Acid Ethyl-d5 Ester follows similar principles but on a larger scale. The process involves the continuous esterification of elaidic acid with ethanol-d5 in the presence of a suitable catalyst. The reaction mixture is then purified through distillation to obtain the desired ester in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Elaidic Acid Ethyl-d5 Ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Elaidic acid.
Reduction: Elaidyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Elaidic Acid Ethyl Ester: The non-deuterated form of the compound.
Oleic Acid Ethyl Ester: The cis isomer of elaidic acid ethyl ester.
Stearic Acid Ethyl Ester: A saturated fatty acid ester.
Uniqueness
Elaidic Acid Ethyl-d5 Ester is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This distinguishes it from its non-deuterated counterparts and other similar fatty acid esters .
Propriétés
Numéro CAS |
1217226-00-0 |
|---|---|
Formule moléculaire |
C₂₀H₃₃D₅O₂ |
Poids moléculaire |
315.55 |
Synonymes |
(9E)-9-Octadecenoic Acid Ethyl-d5 Ester; (E)-9-Octadecenoic Acid Ethyl-d5 Ester; (E)-9-Octadecenoic Acid Ethyl-d5 Ester; Ethyl-d5 E-Octadec-9-enoate; Ethyl-d5 Elaidate; Ethyl-d5 trans-9-Octadecenoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



